molecular formula C15H13FN4 B11790958 (4-Fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine

(4-Fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11790958
M. Wt: 268.29 g/mol
InChI Key: UIAIVVILRYKQCE-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the triazole ring. The final step involves the reduction of the triazole derivative to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: The fluorophenyl and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both fluorophenyl and phenyl groups attached to the triazole ring. This specific combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13FN4

Molecular Weight

268.29 g/mol

IUPAC Name

(4-fluorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C15H13FN4/c16-12-8-6-10(7-9-12)13(17)15-18-14(19-20-15)11-4-2-1-3-5-11/h1-9,13H,17H2,(H,18,19,20)

InChI Key

UIAIVVILRYKQCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N

Origin of Product

United States

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